1-[(adamantan-1-yl)methoxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol hydrochloride
Description
Properties
IUPAC Name |
1-(1-adamantylmethoxy)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37ClN2O2.ClH/c1-18-2-3-22(26)11-24(18)28-6-4-27(5-7-28)15-23(29)16-30-17-25-12-19-8-20(13-25)10-21(9-19)14-25;/h2-3,11,19-21,23,29H,4-10,12-17H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTWKIVMMOPAKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COCC34CC5CC(C3)CC(C5)C4)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(adamantan-1-yl)methoxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol hydrochloride typically involves multiple steps. One common approach begins with the preparation of adamantanemethanol, which is then reacted with appropriate reagents to introduce the methoxy group. The piperazine derivative is synthesized separately and then coupled with the adamantane derivative under controlled conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(adamantan-1-yl)methoxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized under specific conditions.
Reduction: The piperazine ring can be reduced to form different derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can lead to the formation of adamantanone derivatives, while reduction of the piperazine ring can yield various substituted piperazines.
Scientific Research Applications
1-[(adamantan-1-yl)methoxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol hydrochloride is a complex organic compound with a molecular weight of 469.49. It features a combination of adamantane, piperazine, and phenyl groups.
IUPAC Name: 1-(1-adamantylmethoxy)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol;hydrochloride
CAS Number: 1189855-37-5
Molecular Formula: C25H38Cl2N2O2
Scientific Research Applications
This compound is investigated for its potential as a bioactive compound with various pharmacological properties. It is also used as a building block for synthesizing more complex molecules. The compound is explored for potential therapeutic effects, particularly in treating neurological disorders. Furthermore, it is utilized in developing advanced materials with unique properties.
Chemical Reactions
This compound can undergo oxidation, reduction, and substitution reactions. The adamantane part of the molecule can be oxidized under specific conditions. The piperazine ring can be reduced to create different derivatives, and the phenyl group can undergo electrophilic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions, including controlled temperatures and inert atmospheres, depend on the desired transformation. Oxidation of the adamantane moiety can lead to the formation of adamantanone derivatives, while reduction of the piperazine ring can yield various substituted piperazines.
Mechanism of Action
The mechanism of action of 1-[(adamantan-1-yl)methoxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to interact with biological membranes, potentially affecting membrane fluidity and function. The piperazine ring can interact with various receptors in the central nervous system, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Substituted Piperazines
Compounds in (e.g., 11a–11o ) share the piperazine core but differ in aryl substituents. For instance:
- 11a : 3-Fluorophenyl substituent (ESI-MS: m/z 484.2 [M+H]⁺, Yield: 85.1%).
- 11b : 3,5-Dichlorophenyl (ESI-MS: m/z 534.2, Yield: 83.7%).
- 11k : 4-Chloro-3-trifluoromethylphenyl (ESI-MS: m/z 568.2, Yield: 88.0%).
Adamantane-Containing Triazole Derivatives
describes 3-(adamantan-1-yl)-1-[(4-benzylpiperazin-1-yl)methyl]-4-phenyl-1H-1,2,4-triazole-5(4H)-thione , which replaces the propan-2-ol linker with a triazole-thione ring. The triazole’s planar geometry and sulfur atom alter electronic properties, while the benzylpiperazine substituent introduces additional hydrophobic interactions. X-ray data reveal a dihedral angle of 80.4° between the triazole and phenyl rings, contrasting with the flexible propan-2-ol bridge in the target compound, which may permit broader conformational adaptability .
Piperidine vs. Piperazine Analogues
’s 1-[4-(adamantan-1-yl)phenoxy]-3-piperidin-1-ylpropan-2-ol hydrochloride substitutes piperazine with piperidine, reducing nitrogen count and basicity.
Substituent Effects on Physicochemical Properties
- Target compound: Molecular weight 372.0 (C₂₁H₃₈ClNO₂) .
- ’s analogue : Incorporates allyl and methoxy groups (C₂₄H₃₂Cl₂N₂O₃, MW 467.4), increasing bulk and likely reducing blood-brain barrier permeability compared to the target compound .
Key Research Findings and Trends
Adamantane’s Role : Consistently enhances metabolic stability across analogues (e.g., ) due to its rigid, lipophilic structure .
Piperazine Flexibility : Substitutions on the piperazine ring (e.g., chloro, trifluoromethyl) fine-tune receptor selectivity and potency. The target compound’s 5-chloro-2-methylphenyl group may offer optimal steric and electronic properties for specific targets .
Linker Impact : The propan-2-ol linker in the target compound provides conformational flexibility, whereas triazole () or rigid aromatic linkers restrict motion, affecting binding kinetics .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
1-[(adamantan-1-yl)methoxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol hydrochloride is a synthetic compound with notable potential in pharmacology, particularly for treating neurological disorders and metabolic conditions. Its unique structure combines an adamantane moiety, a piperazine group, and a propanol derivative, which suggests diverse biological activities.
Chemical Structure and Properties
The molecular formula of the compound is C₁₈H₂₃ClN₂O₂, with a molecular weight of approximately 343.88 g/mol. The compound features chiral centers that may influence its biological activity.
Structural Characteristics
| Feature | Description |
|---|---|
| Adamantane moiety | Provides rigidity and hydrophobic properties |
| Piperazine group | Potential interaction with CNS receptors |
| Propanol derivative | May influence solubility and reactivity |
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and inhibit specific enzymes involved in metabolic pathways. The adamantane structure is known for its interaction with biological membranes, potentially affecting membrane fluidity and function. The piperazine ring may interact with various receptors in the central nervous system (CNS), leading to therapeutic effects similar to those observed in selective serotonin reuptake inhibitors (SSRIs) or dopamine modulators.
Anticonvulsant Activity
Research indicates that compounds similar to this compound exhibit anticonvulsant properties. For instance, studies on piperazine derivatives have shown their effectiveness in inhibiting human acetylcholinesterase, which is crucial in the treatment of epilepsy .
Anticancer Potential
The compound's structural components suggest potential anticancer activity. Similar piperazine derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound might also possess such properties. For example, compounds with methoxy substitutions have shown significant activity against colon carcinoma cells .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Study on Piperazine Derivatives : A study highlighted that specific piperazine derivatives inhibited acetylcholinesterase effectively, suggesting a mechanism for treating neurological disorders .
- Anticancer Activity : Research indicated that methoxy-substituted phenyl groups in related compounds enhanced their cytotoxicity against cancer cell lines, supporting the hypothesis that similar modifications could improve the therapeutic profile of this compound .
- Neuropharmacological Effects : The compound's interaction with CNS receptors suggests potential applications in treating mood disorders and metabolic syndromes, as evidenced by its structural similarities to known SSRIs.
Q & A
Q. Basic
- Use PPE: Gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319) .
- Ventilation: Work in fume hoods to prevent inhalation (H332, H335) .
- Spill management: Absorb with inert materials (e.g., sand) and avoid aqueous washdowns to prevent environmental contamination .
How can conflicting NMR data between batches be analyzed systematically?
Advanced
Contradictory NMR data may arise from impurities (e.g., unreacted intermediates) or polymorphism. Strategies include:
- 2D NMR : HSQC or COSY to assign overlapping proton signals .
- HPLC-MS : Identify impurities with >95% purity thresholds .
- DSC/TGA : Detect polymorphic transitions via thermal analysis .
What are common synthetic routes for introducing the piperazine moiety?
Basic
Piperazine is typically introduced via nucleophilic substitution or reductive amination. For example:
- React 4-(5-chloro-2-methylphenyl)piperazine with a propanol derivative under basic conditions (e.g., K₂CO₃) in ethanol .
- Use coupling agents (e.g., EDC/HOBt) for amide bond formation in related structures .
What computational methods predict the pharmacological activity of derivatives?
Q. Advanced
- Docking studies : AutoDock or Schrödinger Suite to model interactions with targets like serotonin receptors, leveraging the piperazine group’s flexibility .
- QSAR models : Correlate substituent effects (e.g., chloro vs. methoxy groups) on bioactivity using molecular descriptors .
- MD simulations : Assess adamantane’s role in membrane permeability via lipid bilayer interactions .
How does the 5-chloro-2-methylphenyl group influence receptor binding affinity?
Advanced
The electron-withdrawing chloro group enhances π-π stacking with aromatic residues in receptor binding pockets (e.g., 5-HT₁A), while the methyl group increases hydrophobic interactions. Comparative studies of analogs show ~2–3× higher affinity for chloro-substituted vs. methoxy derivatives, attributed to optimized van der Waals contacts and reduced steric clash .
Notes
- Data Contradictions : Variations in synthetic yields or crystal packing between studies may arise from solvent polarity or crystallization conditions. Methodological replication with controlled variables is advised.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
